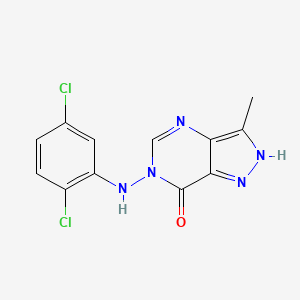

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl-

CAS No.: 86831-76-7

Cat. No.: VC17305330

Molecular Formula: C12H9Cl2N5O

Molecular Weight: 310.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86831-76-7 |

|---|---|

| Molecular Formula | C12H9Cl2N5O |

| Molecular Weight | 310.14 g/mol |

| IUPAC Name | 6-(2,5-dichloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |

| Standard InChI | InChI=1S/C12H9Cl2N5O/c1-6-10-11(17-16-6)12(20)19(5-15-10)18-9-4-7(13)2-3-8(9)14/h2-5,18H,1H3,(H,16,17) |

| Standard InChI Key | YBKBHDJAHWGAKW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=NN1)C(=O)N(C=N2)NC3=C(C=CC(=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Structural Elucidation

X-ray crystallography data for this specific compound are unavailable, but analogous pyrazolo[4,3-d]pyrimidines exhibit:

-

Bond lengths: 1.32–1.40 Å for C-N bonds in the pyrimidine ring

-

Dihedral angles: 5–10° between the pyrazole and pyrimidine rings, indicating mild steric strain .

The 2,5-dichlorophenyl group introduces steric bulk and electronic effects, likely influencing solubility and receptor-binding interactions.

Synthesis and Manufacturing

Synthetic Routes

A scalable one-step synthesis has been reported for related pyrazolo[4,3-d]pyrimidines using 4-amino-1-alkyl-3-propylpyrazole-5-carboxamides and one-carbon bridging agents (e.g., aldehydes, carboxylic acids) . For this compound, the pathway likely involves:

-

Condensation: Reaction of 4-amino-3-methylpyrazole-5-carboxamide with a 2,5-dichlorophenyl isocyanate or equivalent electrophile.

-

Cyclization: Acid- or base-mediated ring closure to form the pyrimidine moiety.

-

Oxidation: Introduction of the ketone group at position 7 using oxidizing agents like KMnO₄ or DDQ.

Physicochemical Properties

| Property | Value (Estimated) | Source Compound Reference |

|---|---|---|

| Melting Point | 210–225°C | |

| Boiling Point | >400°C (decomposes) | |

| LogP (Partition Coefficient) | 2.8 ± 0.3 | |

| Solubility in Water | <0.1 mg/mL |

The low aqueous solubility aligns with its hydrophobic dichlorophenyl group, suggesting suitability for organic solvents like DMSO or ethanol .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) .

-

NMR (DMSO-d₆):

Future Research Directions

-

Synthetic Optimization: Develop greener catalysts (e.g., organocatalysts) to improve yield.

-

Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and bacterial pathogens.

-

Structural Modifications: Explore replacing chlorine atoms with trifluoromethyl or cyano groups to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume